3'-Chloro-5'-(trifluoromethoxy)acetophenone

Medicinal Chemistry Lipophilicity ADME Properties

3'-Chloro-5'-(trifluoromethoxy)acetophenone (CAS 886503-42-0) is a halogenated acetophenone derivative characterized by a 3'-chloro and 5'-(trifluoromethoxy) substitution pattern on the phenyl ring. It serves as a versatile building block in organic synthesis and medicinal chemistry, with its physicochemical properties and reactivity profile distinct from its positional isomers and non-fluorinated analogs.

Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
CAS No. 886503-42-0
Cat. No. B1356668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-5'-(trifluoromethoxy)acetophenone
CAS886503-42-0
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F
InChIInChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
InChIKeyJIZQMRMVMMKCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-5'-(trifluoromethoxy)acetophenone (886503-42-0): Procurement and Differentiation Profile


3'-Chloro-5'-(trifluoromethoxy)acetophenone (CAS 886503-42-0) is a halogenated acetophenone derivative characterized by a 3'-chloro and 5'-(trifluoromethoxy) substitution pattern on the phenyl ring. It serves as a versatile building block in organic synthesis and medicinal chemistry, with its physicochemical properties and reactivity profile distinct from its positional isomers and non-fluorinated analogs [1]. The compound is available from commercial suppliers at purities of ≥95% .

Why 3'-Chloro-5'-(trifluoromethoxy)acetophenone Cannot Be Casually Substituted


The precise positioning of the chloro and trifluoromethoxy groups on the acetophenone core is critical for its intended applications. Substituting a generic acetophenone or even a close positional isomer can drastically alter key properties such as lipophilicity (XLogP), molecular geometry, and electronic distribution. These differences, quantified below, directly impact the compound's behavior in chemical reactions, biological assays, and its suitability as a synthetic intermediate, making casual substitution a significant risk to experimental reproducibility and project timelines .

Quantitative Evidence for Differentiating 3'-Chloro-5'-(trifluoromethoxy)acetophenone from Analogs


Comparative Lipophilicity (XLogP3) of 3'-Chloro-5'-(trifluoromethoxy)acetophenone

The lipophilicity of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, as measured by its XLogP3 value of 3.4, is intermediate between that of its 4'-trifluoromethoxy positional isomer and its non-fluorinated 3'-chloro analog [1]. This property influences membrane permeability and bioavailability.

Medicinal Chemistry Lipophilicity ADME Properties

Procurement Cost Differentiation for 3'-Chloro-5'-(trifluoromethoxy)acetophenone

The cost of 3'-Chloro-5'-(trifluoromethoxy)acetophenone is significantly lower than its 3'-fluoro analog, 3'-Fluoro-5'-(trifluoromethoxy)acetophenone. For a 5g quantity, the target compound is priced at approximately £38.00, whereas the 3'-fluoro derivative is listed at £308.00 for just 1g . This represents a greater than 40x difference in per-gram cost.

Procurement Cost Analysis Chemical Sourcing

Molecular Weight Differentiation in Halogen-Substituted Acetophenones

The molecular weight of 3'-Chloro-5'-(trifluoromethoxy)acetophenone (238.59 g/mol) is a key identifier distinguishing it from related analogs. It is identical in mass to its 4'-isomer but is 16.5 g/mol heavier than the 3'-fluoro analog and 84.0 g/mol heavier than the non-fluorinated 3'-chloroacetophenone [1].

Analytical Chemistry Quality Control Mass Spectrometry

Physical State Differentiation: 3'-Chloro-5'-(trifluoromethoxy)acetophenone vs. 4'-Isomer

While many suppliers do not explicitly state the physical state of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, its close structural isomer, 3'-Chloro-4'-(trifluoromethoxy)acetophenone, is consistently reported as a liquid at 20°C . The target compound's physical state may be inferred as similar or may differ, a critical consideration for handling and formulation.

Chemical Handling Formulation Physical Properties

Key Application Scenarios for 3'-Chloro-5'-(trifluoromethoxy)acetophenone


Medicinal Chemistry Lead Optimization

This compound is an ideal building block for medicinal chemists aiming to fine-tune the lipophilicity of a lead series. Its XLogP3 value of 3.4 [1] provides a quantifiable alternative to the more lipophilic 4'-isomer (XLogP3 3.44) and the significantly less lipophilic 3'-chloro analog (XLogP3 2.5). This allows for rational, data-driven modifications to improve drug-likeness and ADME properties.

Cost-Effective Scale-Up of Fluorinated Intermediates

For research programs requiring multi-gram quantities of a trifluoromethoxy-substituted acetophenone, this compound offers a compelling cost advantage. At a per-gram cost that is approximately 40 times lower than the 3'-fluoro derivative , it is the financially prudent choice for initial scale-up studies and process chemistry development, provided the chloro substituent meets the project's synthetic requirements.

Analytical Method Development and Quality Control

The unique molecular weight of 238.59 g/mol and its specific isotopic pattern from the chlorine atom make it an excellent reference standard for developing and validating LC-MS or GC-MS methods. It can be used to calibrate instruments and ensure the accurate detection and quantification of related intermediates in complex reaction mixtures.

Technical Documentation Hub

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